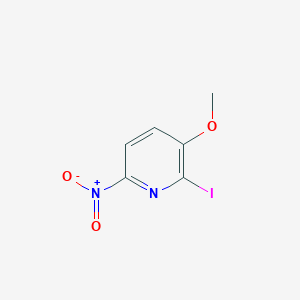

2-碘-3-甲氧基-6-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-3-methoxy-6-nitropyridine is a chemical compound with the molecular formula C6H5IN2O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 2-Iodo-3-methoxy-6-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methoxy-6-nitropyridine can be predicted by potential energy surface (PES) scan . The intramolecular hydrogen bond formation between certain atoms can be correlated to the strong electrostatic interaction between the electro-negative atoms and electro-positive atoms .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-3-methoxy-6-nitropyridine include a molecular weight of 280.02 , and it is a solid at room temperature . The density of a similar compound, 3-Iodo-2-methoxypyridine, is 1.831 g/mL at 25 °C .科学研究应用

Organic Synthesis

2-Iodo-3-methoxy-6-nitropyridine is a valuable intermediate in organic synthesis. It can be utilized in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds . This compound’s iodo and nitro groups are particularly reactive, making it suitable for various substitutions and transformations essential in synthesizing complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, 2-Iodo-3-methoxy-6-nitropyridine serves as a building block for creating diverse bioactive molecules. Its structure is amenable to modifications that can lead to the development of new drugs, especially when high regioselectivity is required . The presence of the nitropyridine moiety is common in compounds with therapeutic potential.

Material Science

The compound’s utility in material science stems from its potential to act as a precursor for electronic materials. Nitropyridines are known to be key components in the synthesis of organic semiconductors, which are used in a variety of electronic devices .

Chemical Engineering

In chemical engineering, 2-Iodo-3-methoxy-6-nitropyridine can be involved in process optimization. Its reactivity can be harnessed to develop more efficient synthetic routes, potentially reducing the production costs and environmental impact of chemical manufacturing .

Biochemistry

Biochemically, 2-Iodo-3-methoxy-6-nitropyridine could be used to study protein interactions. By attaching it to biomolecules or probes, researchers can investigate the binding sites and mechanisms of action within biological systems .

Environmental Science

This compound might be used in environmental science to develop sensors or assays for detecting pollutants. Its chemical properties allow it to interact selectively with specific environmental contaminants, aiding in their identification and quantification .

Analytical Chemistry

In analytical chemistry, 2-Iodo-3-methoxy-6-nitropyridine can be a standard or reagent in chromatographic methods or spectrometry. It helps in the accurate measurement and analysis of chemical substances due to its well-defined properties .

Innovations in Chemistry

Lastly, 2-Iodo-3-methoxy-6-nitropyridine is at the forefront of chemical innovation. Researchers are continually discovering new reactions and applications for such compounds, pushing the boundaries of what’s possible in synthetic chemistry .

安全和危害

属性

IUPAC Name |

2-iodo-3-methoxy-6-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOMLXGCXDZKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552934 |

Source

|

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxy-6-nitropyridine | |

CAS RN |

115170-07-5 |

Source

|

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)